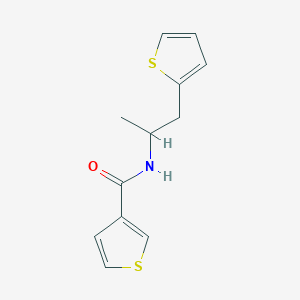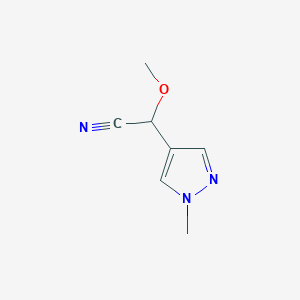
N-(1-(Thien-2-yl)propan-2-yl)Thien-3-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Wissenschaftliche Forschungsanwendungen
N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives, including N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide, have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Wirkmechanismus
Target of Action
Similar compounds, such as thiopropamine, are known to interact with norepinephrine and dopamine . These neurotransmitters play crucial roles in the nervous system, affecting mood, attention, and the body’s fight or flight response.
Mode of Action
For instance, thiopropamine, a related compound, is thought to act as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it could potentially increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Biochemical Pathways
Based on its structural similarity to thiopropamine, it’s plausible that it might affect the norepinephrine and dopamine pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, attention, and the body’s stress response.
Pharmacokinetics
These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Result of Action
For instance, thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Vorbereitungsmethoden
The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with 1-(thiophen-2-yl)propan-2-amine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production .
Analyse Chemischer Reaktionen
N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield thiophene sulfoxides, while reduction with LiAlH₄ can produce thiol derivatives .
Vergleich Mit ähnlichen Verbindungen
N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide lies in its specific substitution pattern and the resulting biological activities. Its dual thiophene rings provide a distinct scaffold for interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9(7-11-3-2-5-16-11)13-12(14)10-4-6-15-8-10/h2-6,8-9H,7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHBSOGAKJAMGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386587.png)
![1-(indolin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2386588.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)


![N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2386601.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)
![N2-[(4-CHLOROPHENYL)METHYL]-6-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE](/img/structure/B2386604.png)
![1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2386605.png)

![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2386608.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)
